molecular formula C23H22N2O5 B2648357 8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-87-8

8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2648357
CAS No.: 883954-87-8
M. Wt: 406.438
InChI Key: BTYSOCGWUDGFJC-UHFFFAOYSA-N
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Description

8-Methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromene-pyrimidine core. Its structure includes two methoxy groups (at positions 8 and the 4-benzyl substituent) and a propyl chain at position 2.

Properties

IUPAC Name

8-methoxy-3-[(4-methoxyphenyl)methyl]-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-4-5-19-24-22-20(21(26)17-11-10-16(29-3)12-18(17)30-22)23(27)25(19)13-14-6-8-15(28-2)9-7-14/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSOCGWUDGFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 5-acetyl-4-aminopyrimidines with various aldehydes or ketones, followed by cyclization reactions . The reaction conditions often require the use of catalysts such as Ni(OAc)2 and solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzyl positions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The target compound’s analogs differ primarily in substituents on the benzyl group and the chromeno-pyrimidine core. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
8-Methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione 4-Methoxybenzyl, 8-OCH₃, 2-propyl ~390 (estimated) ~3.7 (estimated) 5
8-Methoxy-3-(2-phenylethyl)-2-propyl analog 2-Phenylethyl, 8-OCH₃, 2-propyl 390.4 3.7 5
8-Methoxy-3-(3-methoxypropyl)-2-propan-2-yl analog 3-Methoxypropyl, 8-OCH₃, 2-isopropyl 358.39 Not reported 5
8-Methoxy-3-(4-methylphenyl)-2-phenyl analog 4-Methylphenyl, 8-OCH₃, 2-phenyl Not reported Not reported Not reported

Key Observations :

  • Lipophilicity : The phenethyl substituent (as in ) increases molecular weight slightly compared to the methoxypropyl analog , but XLogP3 remains similar (~3.7), suggesting comparable membrane permeability.

Biological Activity

8-Methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes both chromene and pyrimidine moieties, which contribute to its biological activity. The presence of methoxy and propyl groups enhances its solubility and stability.

Chemical Formula:

C23H22N2O5C_{23}H_{22}N_{2}O_{5}

Anticancer Activity

Research indicates that chromeno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
Chromeno derivative AA431 (vulvar epidermal carcinoma)12.5Induction of apoptosis
Chromeno derivative BHeLa (cervical cancer)15.0Cell cycle arrest

These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities with other active derivatives.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. A study evaluated the antimicrobial effects of related chromeno[2,3-d]pyrimidine compounds against bacterial strains:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus1832
Escherichia coli1564

These results indicate that the compound could be effective against common bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory potential of chromeno derivatives has been explored in several studies. One study reported that these compounds inhibit the production of pro-inflammatory cytokines in vitro:

CytokineInhibition (%) at 10 µM
TNF-α70
IL-665

This suggests that the compound may be useful in treating inflammatory diseases.

Case Studies

  • In Vivo Studies : In a recent study on animal models, administration of a related chromeno[2,3-d]pyrimidine derivative resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an anticancer agent.
  • Clinical Trials : Ongoing clinical trials are investigating the efficacy of similar chromeno derivatives in combination therapies for cancer treatment, focusing on their ability to enhance the effects of existing chemotherapeutic agents.

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